- E-Olefins through intramolecular radical relocation, Science (Washington, 2019, 363(6425), 391-396
Cas no 92666-21-2 (Benzyl isoeugenol)
Benzyl isoeugenol structure
Product Name:Benzyl isoeugenol
Número CAS:92666-21-2
MF:C17H18O2
Megavatios:254.323625087738
MDL:MFCD00026985
CID:803711
PubChem ID:87564360
Update Time:2024-10-26
Benzyl isoeugenol Propiedades químicas y físicas
Nombre e identificación
-
- Benzene,2-methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-yl-
- (E)-1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene
- 1-BENZYLOXY-2-METHOXY-4-(1-PROPENYL)BENZENE
- 1-benzyloxy-2-methoxy-4-propenyl-benzene
- 1-benzyloxy-2-methoxy-4-trans-propenyl-benzene
- BENZYL 2-METHOXY-4-PROPENYLPHENYL ETHER
- BENZYL ISOEUGENOL
- BENZYL ISOEUGENOL ETHER
- BENZYLEUGENOL
- isobenzyleugenol
- ISOEUGENOL BENZYL ETHER
- ISOEUGENYL BENZYL ETHER
- TRANS-ISOEUGENYL BENZYL ETHER
- trans-Benzylisoeugenol
- 1-(benzyloxy)-2-methoxy-4-(prop-1-en-1-yl)benzene
- 1-Benzyloxy-2-methoxy-4-propenylbenzene
- Benzylisoeugenol
- Isoeugenol, benzyl ether
- Benzyl alcohol, ether with isoeugenol
- Benzene, 1-(benzyloxy)-2-methoxy-4-propenyl-
- 2-Methoxy-4-propenylphenyl benzyl ether
- FEMA No. 3698
- 1-alpha-Phe
- 2-Methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-ylbenzene (ACI)
- Benzene, 2-methoxy-1-(phenylmethoxy)-4-(1-propenyl)-, (E)- (9CI)
- 120-11-6
- Benzene, 2-methoxy-1-(phenylmethoxy)-4-(1-propen-1-yl)-
- Benzyl 2-methoxy-4-prop-1-enylphenyl ether
- MFCD00026985
- CHEMBL3727581
- DTXSID10859223
- 4-Propenyl-1-(benzyloxy)-2-methoxybenzene
- SR-01000417307-1
- 1-alpha-Phenyl-4-propenylveratrole
- 2-Methoxy-1-(phenylmethoxy)-4-(1-propenyl)benzene
- 2-Methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-ylbenzene
- ALBB-035804
- 92666-21-2
- Benzene, 2-methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-yl-
- UNII-78Q46SZU33 Isoeugenol benzyl ether (Z)-isoeugenyl benzyl ether Benzyl isoeugenol 78Q46SZU33
- UNII-EAQ1VI50KH
- BENZENE, 2-METHOXY-1-(PHENYLMETHOXY)-4-(1-PROPENYL)-
- STK825216
- EINECS 204-370-6
- ISOEUGENYL BENZYL ETHER [FHFI]
- B1441
- 1-(benzyloxy)-2-methoxy-4-[(1E)-prop-1-en-1-yl]benzene
- J-004259
- D88810
- (E)-isoeugenyl benzyl ether
- NSC 46157
- EAQ1VI50KH
- Benzene, 2-methoxy-1-(phenylmethoxy)-4-(1-propenyl)-, (E)-
- Q27277077
- NSC-46157
- 4-Propenyl-1-benzyloxy-2-methoxybenzene
- SR-01000417307
- AKOS001612090
- 2-methoxy-1-phenylmethoxy-4-[(E)-prop-1-enyl]benzene
- FEMA no. 3698, E-
- Isoeugenyl benzyl ether, (E)-
- 1-(Benzyloxy)-2-methoxy-4-(1-propenyl)benzene
- CHEBI:177865
- CS-0153891
- Benzyl isoeugenol
-
- MDL: MFCD00026985
- Renchi: 1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3/b7-3+
- Clave inchi: YKSSSKBJDZDZTD-XVNBXDOJSA-N
- Sonrisas: O(C1C=CC(/C=C/C)=CC=1OC)CC1C=CC=CC=1
Atributos calculados
- Calidad precisa: 254.13100
- Masa isotópica única: 254.130679813g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 19
- Cuenta de enlace giratorio: 5
- Complejidad: 268
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4.1
- Superficie del Polo topológico: 18.5
Propiedades experimentales
- Denso: 1.1±0.1 g/cm3
- Punto de fusión: 58.0 to 61.0 deg-C
- Punto de ebullición: 388.6±27.0 °C at 760 mmHg
- Punto de inflamación: 152.1±23.3 °C
- PSA: 18.46000
- Logp: 4.30730
- Presión de vapor: 0.0±0.9 mmHg at 25°C
Benzyl isoeugenol Información de Seguridad
- Promover:警告
- Palabra de señal:警告
- Instrucciones de peligro: H303-H316
- Declaración de advertencia: P312-P332+P313
- Wgk Alemania:3
- Instrucciones de Seguridad: H303+H316
- Rtecs:CY8225000
- Condiciones de almacenamiento:4℃条件下存储,-4℃存储更佳
Benzyl isoeugenol PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E870250-5g |
(E)-1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene |
92666-21-2 | 98% | 5g |
320.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | EC803-5g |
Benzyl isoeugenol |
92666-21-2 | 98.0%(GC) | 5g |
¥420.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | EC803-1g |
Benzyl isoeugenol |
92666-21-2 | 98.0%(GC) | 1g |
¥142.0 | 2022-02-28 | |
| abcr | AB137380-25 g |
(E)-1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene, 98%; . |
92666-21-2 | 98% | 25g |
€198.40 | 2023-05-09 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1441-25G |
(E)-1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene |
92666-21-2 | >98.0%(GC) | 25g |
¥265.00 | 2024-04-15 | |
| abcr | AB137380-25g |
(E)-1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene, 98%; . |
92666-21-2 | 98% | 25g |
€172.60 | 2025-02-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1855505-1g |
(E)-1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene |
92666-21-2 | 98% | 1g |
¥212.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1855505-5g |
(E)-1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene |
92666-21-2 | 98% | 5g |
¥494.00 | 2024-04-25 | |
| Ambeed | A1143253-5g |
(E)-1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene |
92666-21-2 | 98% | 5g |
$29.0 | 2024-04-15 | |
| 1PlusChem | 1P00IMTI-25g |
(E)-1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene |
92666-21-2 | >98.0%(GC) | 25g |
$279.00 | 2025-03-01 |
Benzyl isoeugenol Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Catalysts: Nickel, bis[1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylid… Solvents: Chlorobenzene ; 3 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Lithium tert-butoxide , 2-(Dimethylphenylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Catalysts: Ferrous acetate Solvents: Toluene ; 24 h, 100 °C
Referencia
- Methods of borylation and uses thereof, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
Referencia
- First green protocols for the large-scale preparation of γ-diisoeugenol and related dihydro(1H)indenes via formal [3+2] cycloaddition reactions, Tetrahedron Letters, 2009, 50(14), 1546-1549
Métodos de producción 4
Condiciones de reacción
1.1 Catalysts: Tricyclohexylphosphine , Palladium, hexakis[μ-(acetato-κO:κO′)]tri-, cyclo , Bis(pinacolato)diborane Solvents: Toluene ; 12 h, 80 °C
Referencia
- Pd-Boron-Catalyzed One Carbon Isomerization of Olefins: Water Assisted Process at Room Temperature, Journal of Organic Chemistry, 2017, 82(9), 4859-4865
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Diglyme ; 4 h, 150 - 155 °C
Referencia
- Synthesis of aryl alkyl ethers by alkylation of phenols with quaternary ammonium salts, Acta Chimica Slovenica, 2010, 57(1), 29-36
Métodos de producción 6
Condiciones de reacción
1.1 Catalysts: Lithium tert-butoxide , Ferrous acetate , 2-(Dimethylphenylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Solvents: Toluene ; 24 h, 100 °C
Referencia
- Iron-Catalyzed Tunable and Site-Selective Olefin Transposition, Journal of the American Chemical Society, 2020, 142(42), 18223-18230
Métodos de producción 7
Condiciones de reacción
1.1 Catalysts: Nickel, bis[1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylid… Solvents: Chlorobenzene ; 3 h, rt
Referencia
- Ni(I)-catalyzed isomerization of alkenes, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane
Referencia
- Palladium-assisted (Z)-(E) isomerization of styrenes, Australian Journal of Chemistry, 1990, 43(4), 777-81
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, rt
1.2 45 min, rt; 12 h, 60 °C
1.2 45 min, rt; 12 h, 60 °C
Referencia
- Counterattack Mode Differential Acetylative Deprotection of Phenylmethyl Ethers: Applications to Solid Phase Organic Reactions, Journal of Organic Chemistry, 2009, 74(3), 1367-1370
Métodos de producción 10
Condiciones de reacción
Referencia
- Studies on chromium trioxide-based oxidative coupling reagents and synthesis of lignan-cagayanone, Chemical & Pharmaceutical Bulletin, 1993, 41(9), 1507-12
Métodos de producción 11
Métodos de producción 12
Condiciones de reacción
1.1 Catalysts: Potassium triethylborohydride , 2835525-51-2 Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Solvents: Tetrahydrofuran ; 24 h, 60 °C
1.2 Solvents: Tetrahydrofuran ; 24 h, 60 °C
Referencia
- Switching between Hydrogenation and Olefin Transposition Catalysis via Silencing NH Cooperativity in Mn(I) Pincer Complexes, ACS Catalysis, 2022, 12(17), 10818-10825
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Diethyl phosphite , Zinc Catalysts: 6,6′-Dimethyl-2,2′-bipyridine , Nickel dichloride Solvents: Dimethylacetamide ; 24 h, 35 °C
Referencia
- Method for synthesizing E-type methylstyrene compound, China, , ,
Benzyl isoeugenol Raw materials
- 4-(benzyloxy)-3-methoxybenzaldehyde
- Ethyltriphenylphosphonium bromide
- Benzyltrimethylammonium chloride
- Eugenol
- Isoeugenol
- 4-Allyl-1-(benzyloxy)-2-methoxybenzene
Benzyl isoeugenol Preparation Products
Benzyl isoeugenol Literatura relevante
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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